molecular formula C12H13ClF3NO B10981596 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide

Cat. No.: B10981596
M. Wt: 279.68 g/mol
InChI Key: FASLMDAJXBSZRK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent modifications to introduce the trifluoromethyl group and the butanamide moiety. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit the activity of certain enzymes or receptors, leading to the desired biological effect . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClF3NO

Molecular Weight

279.68 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C12H13ClF3NO/c1-7(2)5-11(18)17-10-6-8(12(14,15)16)3-4-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,17,18)

InChI Key

FASLMDAJXBSZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Origin of Product

United States

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